Aglafoline Aglafoline Aglafolin is a heterotricyclic compound based on a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan framework substituted by hydroxy groups at positions C-1 and C-8b, a methoxycarbonyl group at C-2, a phenyl group at C-3, a 4-methoxyphenyl group at C-3a and methoxy groups at C-6 and C-8. A platelet aggregation inhibitor found in Aglaia elliptifolia and Aglaia odorata. It has a role as a metabolite and a platelet aggregation inhibitor. It is an organic heterotricyclic compound and a methyl ester.
Aglafoline is a natural product found in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 143901-35-3
VCID: VC0002970
InChI: InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
SMILES: COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Molecular Formula: C28H28O8
Molecular Weight: 492.5 g/mol

Aglafoline

CAS No.: 143901-35-3

VCID: VC0002970

Molecular Formula: C28H28O8

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

Aglafoline - 143901-35-3

Description Aglafolin is a heterotricyclic compound based on a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan framework substituted by hydroxy groups at positions C-1 and C-8b, a methoxycarbonyl group at C-2, a phenyl group at C-3, a 4-methoxyphenyl group at C-3a and methoxy groups at C-6 and C-8. A platelet aggregation inhibitor found in Aglaia elliptifolia and Aglaia odorata. It has a role as a metabolite and a platelet aggregation inhibitor. It is an organic heterotricyclic compound and a methyl ester.
Aglafoline is a natural product found in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.
CAS No. 143901-35-3
Product Name Aglafoline
Molecular Formula C28H28O8
Molecular Weight 492.5 g/mol
IUPAC Name methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Standard InChI InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
Standard InChIKey VFTGDXPPYSWBSO-GWNOIRNCSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
SMILES COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Canonical SMILES COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Synonyms aglafoline
Reference [1]. Ko FN, et al. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr. Eur J Pharmacol. 1992 Jul 21;218(1):129-35.
PubChem Compound 393601
Last Modified Jul 15 2023

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